Umeclidinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El bromuro de umeclidinio es un antagonista muscarínico de acción prolongada que se utiliza principalmente para el tratamiento de mantenimiento de la enfermedad pulmonar obstructiva crónica (EPOC). Se comercializa bajo el nombre de marca Incruse Ellipta y también está disponible en combinación con otros compuestos como vilanterol y furoato de fluticasona para efectos terapéuticos mejorados .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del bromuro de umeclidinio involucra varios pasos clave:

Reacción del isonipecotato de etilo con 1-bromo-2-cloroetano: Esta reacción ocurre en presencia de una base orgánica en un solvente para formar 1-(2-cloroetil)piperidina-4-carboxilato de etilo.

Formación del 1-azabiciclo[2.2.2]octano-4-carboxilato de etilo: Este intermedio se forma mediante la reacción del producto anterior con diisopropilamida de litio.

Reacción con fenil litio: Este paso produce 1-azabiciclo[2.2.2]oct-4-il (difenil)metanol.

Reacción final con (2-bromoetoxi)metil benceno: Este paso produce bromuro de umeclidinio.

Métodos de Producción Industrial: Para la producción industrial, se puede utilizar un reactivo de Grignard para sustituir un reactivo de litio, lo que hace que el proceso sea más rentable y adecuado para la producción a gran escala. Las condiciones de reacción son suaves, típicamente alrededor de 0-5 °C, y se utilizan solventes comunes como éter y tetrahidrofurano .

Tipos de Reacciones:

Oxidación y Reducción: El bromuro de umeclidinio no suele sufrir reacciones de oxidación o reducción debido a su estructura estable de amonio cuaternario.

Reacciones de Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el sitio del bromuro.

Hidrólisis: El compuesto es relativamente estable y no se hidroliza fácilmente en condiciones normales.

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica: Los reactivos comunes incluyen nucleófilos como iones hidróxido o aminas, típicamente en condiciones suaves.

Solventes: Se utilizan comúnmente solventes como agua, tetrahidrofurano y tolueno.

Productos Principales:

- El producto principal de estas reacciones suele ser el producto de sustitución donde el ion bromuro es reemplazado por otro nucleófilo.

Aplicaciones Científicas De Investigación

Chronic Obstructive Pulmonary Disease (COPD)

Umeclidinium is primarily indicated for the maintenance treatment of COPD. Clinical trials have demonstrated its efficacy in improving lung function and reducing exacerbations when used alone or in combination with other therapies.

- Efficacy Studies : A pivotal study showed that adding this compound (62.5 μg and 125 μg) to fluticasone furoate/vilanterol therapy resulted in significant improvements in lung function compared to placebo . The primary endpoint was measured as trough forced expiratory volume in one second (FEV1), showing improvements ranging from 0.111 to 0.128 L (p < 0.001) at Day 85.

- Long-term Safety : A 52-week study assessing this compound's safety in Japanese patients found it well-tolerated with no new adverse events beyond those expected from LAMAs . The incidence of serious adverse events was low, with only a small percentage experiencing drug-related issues.

Asthma Management

Recent research has explored this compound's potential application in asthma treatment, particularly for patients with severe uncontrolled asthma. While traditionally used for COPD, its mechanism suggests it could help alleviate bronchoconstriction in asthmatic patients as well . However, further studies are needed to establish its efficacy and safety profile in this population.

Comparative Efficacy

The following table summarizes key findings from various studies concerning this compound's application in COPD:

Safety Profile

The safety profile of this compound has been consistently reported across multiple studies. Common adverse events include:

- Respiratory Effects : Similar incidence rates of respiratory-related adverse events compared to other long-acting bronchodilators.

- Cardiovascular Events : No significant increase in cardiovascular risks associated with this compound use .

- Pneumonia : Slightly higher incidence rates of pneumonia were observed among this compound users compared to combination therapies .

Mecanismo De Acción

El bromuro de umeclidinio funciona inhibiendo de forma competitiva y reversible la acción de la acetilcolina en los receptores muscarínicos de tipo 3 en el músculo liso bronquial. Esta inhibición evita la broncoconstricción, lo que facilita la apertura de las vías respiratorias y facilita la respiración . El compuesto se dirige principalmente a los receptores muscarínicos del subtipo 3, que son abundantes en el músculo liso de las vías respiratorias .

Compuestos Similares:

- Bromuro de tiotropio

- Bromuro de aclidinio

- Bromuro de glicopirronio

Comparación: El bromuro de umeclidinio es único en sus propiedades de acción prolongada y su capacidad para ser utilizado en combinación con otros broncodilatadores como el vilanterol. Los estudios han demostrado que las combinaciones de umeclidinio/vilanterol proporcionan mejoras superiores en la función pulmonar en comparación con otros antagonistas muscarínicos de acción prolongada y beta-agonistas de acción prolongada . Además, el bromuro de umeclidinio tiene un perfil de seguridad favorable y es bien tolerado en los pacientes .

Comparación Con Compuestos Similares

- Tiotropium bromide

- Aclidinium bromide

- Glycopyrronium bromide

Comparison: Umeclidinium bromide is unique in its long-acting properties and its ability to be used in combination with other bronchodilators like vilanterol. Studies have shown that this compound/vilanterol combinations provide superior improvements in lung function compared to other long-acting muscarinic antagonists and long-acting beta-agonists . Additionally, this compound bromide has a favorable safety profile and is well-tolerated in patients .

Propiedades

Key on ui mechanism of action |

Umeclidinium is a long-acting muscarinic antagonist, which is often referred to as an anticholinergic. It has similar affinity to the subtypes of muscarinic receptors M1 to M5. In the airways, it exhibits pharmacological effects through inhibition of M3 receptors at the smooth muscle leading to bronchodilation. The competitive and reversible nature of antagonism was shown with human and animal origin receptors and isolated organ preparations. In preclinical in vitro as well as in vivo studies, prevention of methacholine- and acetylcholine-induced bronchoconstrictive effects was dose-dependent and lasted longer than 24 hours. The clinical relevance of these findings is unknown. The bronchodilation following inhalation of umeclidinium is predominantly a site-specific effect. |

|---|---|

Número CAS |

869185-19-3 |

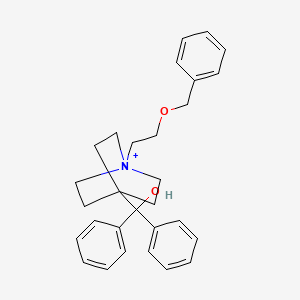

Fórmula molecular |

C29H34NO2+ |

Peso molecular |

428.6 g/mol |

Nombre IUPAC |

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol |

InChI |

InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1 |

Clave InChI |

FVTWTVQXNAJTQP-UHFFFAOYSA-N |

SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5 |

SMILES canónico |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5 |

Key on ui other cas no. |

869185-19-3 |

Sinónimos |

GSK573719 umeclidinium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.